2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide
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Overview
Description
2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an intermediate compound. This intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. A nucleophilic substitution reaction with trimethylsilyl cyanide (TMSCN) follows, leading to the formation of another intermediate. Finally, this intermediate undergoes a reaction with sodium and ammonium chloride in ethanol solution to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like mCPBA.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine ring.
Common Reagents and Conditions
Oxidation: mCPBA in an appropriate solvent.
Reduction: Sodium borohydride in ethanol.
Substitution: Trimethylsilyl cyanide (TMSCN) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with mCPBA yields pyridine N-oxides, while nucleophilic substitution with TMSCN produces cyanopyridine derivatives .
Scientific Research Applications
2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form Schiff bases with primary amines, leading to the formation of stable complexes. These complexes can then interact with biological molecules, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)propan-2-one: Shares the pyridine ring but lacks the hydrazine moiety.
N-phenyl-2-(propan-2-ylidene)hydrazine-1-carbothioamide: Contains a similar hydrazine structure but with different substituents.
Uniqueness
2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide is unique due to its combination of a pyridine ring and a hydrazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90128-71-5 |
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Molecular Formula |
C9H12N4O |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
(1-pyridin-2-ylpropan-2-ylideneamino)urea |
InChI |
InChI=1S/C9H12N4O/c1-7(12-13-9(10)14)6-8-4-2-3-5-11-8/h2-5H,6H2,1H3,(H3,10,13,14) |
InChI Key |
WJNGJXAJRODZMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)N)CC1=CC=CC=N1 |
Origin of Product |
United States |
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